4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a morpholine ring attached to a pyridazine ring, which is further substituted with a piperazine ring bearing a 2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-fluorobenzyl chloride with piperazine under basic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is formed by cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Coupling of the Piperazine and Pyridazine Rings: The piperazine intermediate is then coupled with the pyridazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the coupled product with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of certain enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Fluorophenyl)methyl]piperazine: A simpler analog lacking the pyridazine and morpholine rings.
Pyridazin-3-yl)morpholine: An analog without the piperazine ring.
4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine: A halogenated analog with chlorine instead of fluorine.
Uniqueness
The uniqueness of 4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom enhances its binding affinity and selectivity for certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C19H24FN5O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[6-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C19H24FN5O/c20-17-4-2-1-3-16(17)15-23-7-9-24(10-8-23)18-5-6-19(22-21-18)25-11-13-26-14-12-25/h1-6H,7-15H2 |
InChI Key |
DLZONSABBRAXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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